molecular formula C16H25N3O2 B2934295 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one CAS No. 2380067-72-9

2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one

Cat. No.: B2934295
CAS No.: 2380067-72-9
M. Wt: 291.395
InChI Key: HJIUACMOMLNLJC-UHFFFAOYSA-N
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Description

2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a 5-methylpyrimidin-2-yloxy group and an ethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Group: The 5-methylpyrimidin-2-yloxy group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine ring.

    Attachment of the Butanone Moiety: The final step involves the addition of the ethylbutanone group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine and pyrimidine rings can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
  • 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pentan-1-one

Uniqueness

2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings

Properties

IUPAC Name

2-ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-4-13(5-2)15(20)19-8-6-14(7-9-19)21-16-17-10-12(3)11-18-16/h10-11,13-14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIUACMOMLNLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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